N~4~-(3-chloro-4-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methylbenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by cyclization with cyclopentanone and subsequent methylation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting protein tyrosine kinases, which are involved in various cellular processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit the activity of specific kinases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of protein tyrosine kinases (PTKs). These enzymes are crucial for the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of PTKs, N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer, which also targets protein kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis, with a similar mechanism of action.
Uniqueness
N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structural features, which confer high selectivity and potency towards certain protein tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C18H21ClN6 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6/c1-11-7-8-13(9-15(11)19)21-16-14-10-20-25(2)17(14)24-18(23-16)22-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
ITAKZWUKOIAZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.